Enhanced Lipophilicity vs. Non-Halogenated and Mono-Halogenated Aryl Sulfones
The target compound’s logP of 5.31 (calculated, ChemSrc) substantially exceeds that of the des-chloro des-fluoro parent diphenyl sulfone (logP ≈ 2.0-2.5) as well as the mono-fluorinated analog 1-[(2-chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene (logP ~4.5) . This logP differential of ≥0.8-3.3 log units translates to a >6-fold increase in octanol-water partition coefficient, which directly impacts membrane penetration and formulation strategy.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.31 |
| Comparator Or Baseline | Diphenyl sulfone: logP ≈ 2.0-2.5; 1-[(2-chloro-2-phenylethyl)sulfonyl]-4-fluorobenzene: logP ~4.5 |
| Quantified Difference | ΔlogP = 0.8-3.3 units (target more lipophilic) |
| Conditions | Calculated via fragment-based method (ChemSrc); experimental confirmation pending. |
Why This Matters
Higher lipophilicity drives superior membrane permeability and distinct formulation requirements, directly influencing compound selection for cell-based assays or lipophilic agrochemical formulations.
